An In-depth Technical Guide to 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic Acid
An In-depth Technical Guide to 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide serves as a comprehensive technical resource on the chemical entity 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid. As a member of the arylpiperazine class, this compound holds potential for investigation within the realms of medicinal chemistry and pharmacology. This document provides a detailed overview of its chemical structure, a plausible synthetic route, and an exploration of its potential pharmacological profile based on the activities of structurally related molecules. Furthermore, it outlines key analytical methodologies for its characterization and quality control.
Chemical Profile
IUPAC Name: 3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid[1]
Synonyms: 3-(4-(m-tolyl)piperazin-1-yl)propanoic acid
Chemical Structure:
Molecular Formula: C₁₄H₂₀N₂O₂[1]
Molecular Weight: 248.32 g/mol
Chemical Descriptors:
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SMILES: CC1=CC(=CC=C1)N2CCN(CC2)CCC(=O)O[1]
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InChI: InChI=1S/C14H20N2O2/c1-12-3-2-4-13(11-12)16-9-7-15(8-10-16)6-5-14(17)18/h2-4,11H,5-10H2,1H3,(H,17,18)[1]
Physicochemical Properties (Predicted):
| Property | Value | Source |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 248.152478 g/mol | PubChem |
| Monoisotopic Mass | 248.152478 g/mol | PubChem |
| Topological Polar Surface Area | 35.5 Ų | PubChem |
| Heavy Atom Count | 18 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 289 | PubChem |
Synthesis and Manufacturing
The synthesis of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid can be logically approached through a two-step process involving a Michael addition followed by hydrolysis. This method is a common and efficient way to introduce a propanoic acid moiety to a secondary amine.
Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 3-[4-(3-methylphenyl)piperazin-1-yl]propanoate
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-methylphenyl)piperazine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
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Michael Addition: To the stirred solution, add ethyl acrylate (1.1 equivalents). The reaction is typically carried out at room temperature or with gentle heating (e.g., refluxing the ethanol) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[2][3].
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Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel or used directly in the next step.
Causality behind Experimental Choices:
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The use of a slight excess of ethyl acrylate ensures the complete consumption of the starting piperazine derivative.
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Ethanol and acetonitrile are common solvents for Michael additions as they are relatively polar and can dissolve both reactants.
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Heating is employed to increase the reaction rate, although the reaction often proceeds at room temperature.
Step 2: Hydrolysis to 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid
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Hydrolysis Reaction: The crude or purified ethyl 3-[4-(3-methylphenyl)piperazin-1-yl]propanoate is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (e.g., 2M NaOH).
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Heating: The reaction mixture is heated to reflux and stirred for several hours until the hydrolysis is complete, as monitored by TLC.
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Acidification and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is then acidified with a suitable acid (e.g., 1M HCl) to a pH of approximately 5-6. The precipitated product, 3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Causality behind Experimental Choices:
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Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids.
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Acidification is necessary to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the final carboxylic acid product.
Pharmacological Profile (Hypothesized)
While specific pharmacological data for 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid is not extensively available in the public domain, the broader class of arylpiperazine derivatives is well-known for its interactions with various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors[4].
Potential Mechanism of Action
Arylpiperazine moieties are common pharmacophores in centrally active agents. It is plausible that 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid could exhibit affinity for one or more of the following receptors:
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Serotonin Receptors (5-HT): Many arylpiperazines are potent ligands for various 5-HT receptor subtypes. For instance, structurally similar compounds have shown high affinity for the 5-HT₁A receptor and the serotonin transporter (SERT)[5]. The nature of the interaction (agonist, antagonist, or partial agonist) would depend on the specific substitution pattern on the phenyl ring and the nature of the substituent on the second piperazine nitrogen.
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Dopamine Receptors (D): Arylpiperazines can also display affinity for dopamine receptors, particularly the D₂ and D₃ subtypes[6][7].
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Opioid Receptors: Some arylpiperazine derivatives have been investigated as ligands for opioid receptors, including the kappa opioid receptor[8].
Caption: Potential interactions with key CNS receptors.
Rationale for Drug Development Professionals
The structural features of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid make it an interesting candidate for further investigation in drug discovery programs targeting neuropsychiatric disorders. The combination of the arylpiperazine core with a propanoic acid side chain could influence its pharmacokinetic properties, such as solubility and membrane permeability, potentially offering a distinct profile compared to other arylpiperazine derivatives.
Analytical Methods
For the characterization and quality control of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid, a combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for assessing the purity of the compound and for quantification.
Suggested HPLC Parameters (Adaptable):
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient from a higher percentage of A to a higher percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temperature | 25-30 °C |
Self-Validating System: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the synthesized compound.
Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆ or CDCl₃):
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Aromatic protons of the 3-methylphenyl group.
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A singlet for the methyl group protons.
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Signals for the eight protons of the piperazine ring, likely appearing as complex multiplets.
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Signals for the methylene protons of the propanoic acid chain, likely appearing as triplets.
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A broad singlet for the carboxylic acid proton.
Expected ¹³C NMR Spectral Features:
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Signals for the aromatic carbons of the 3-methylphenyl group.
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A signal for the methyl carbon.
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Signals for the carbons of the piperazine ring.
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Signals for the methylene carbons of the propanoic acid chain.
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A signal for the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Conclusion
3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid is a compound of interest within the arylpiperazine class of molecules. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and a hypothesized pharmacological profile based on its structural similarity to known centrally active agents. The outlined analytical methods provide a framework for its characterization and quality control. Further research is warranted to fully elucidate its pharmacological properties and potential therapeutic applications.
References
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Abreu, A., Ochoa, M. E., Farfán, N., & Santillan, R. (2006). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry, 44(1), 25–29. [Link]
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Le, T. M., et al. (2018). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Chemical Neuroscience, 9(11), 2755–2767. [Link]
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Ma, S., et al. (2021). Dual DAT/σ1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol. Bioorganic & Medicinal Chemistry Letters, 31, 127701. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1395380, 3-(4-Methylpiperazin-1-yl)propanoic acid. Retrieved from [Link]
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Romagnoli, R., et al. (2001). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. European Journal of Medicinal Chemistry, 36(1), 55-61. [Link]
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